Benzyl 3-methoxyphenyl ether
CAS No.: 19962-23-3
Cat. No.: VC20745298
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19962-23-3 |
|---|---|
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 1-methoxy-3-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C14H14O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
| Standard InChI Key | PEQHTFRPJFPOFM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OCC2=CC=CC=C2 |
| Canonical SMILES | COC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Benzyl 3-methoxyphenyl ether (CAS 19962-23-3) is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol. Structurally, it consists of a benzyl group connected via an oxygen atom to a 3-methoxyphenyl moiety. The compound typically maintains a purity of approximately 95% in commercial research applications.
Physical and Chemical Properties
The essential physical and chemical characteristics of Benzyl 3-methoxyphenyl ether are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 19962-23-3 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Typical Purity | 95% |
| IUPAC Name | Benzyl 3-methoxyphenyl ether |
| Structure | Benzyl group linked to 3-methoxyphenyl via oxygen |
Synthetic Methodologies
Benzyl Ether Formation Principles
The synthesis of benzyl ethers, including Benzyl 3-methoxyphenyl ether, has been facilitated by the development of specialized reagents that operate under mild, neutral conditions. One such approach involves the use of 2-Benzyloxy-1-methylpyridinium triflate (1), which has emerged as a particularly effective reagent for benzyl ether synthesis .
Specialized Synthetic Approaches
The formation of Benzyl 3-methoxyphenyl ether would typically involve the reaction between a benzyl source (such as benzyl bromide) and 3-methoxyphenol. The reaction can be facilitated through various methods:
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N-Methylation of 2-benzyloxypyridine to produce an active benzylating agent in situ, which can then transfer the benzyl group to the phenolic oxygen
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Application of 2-Benzyloxy-1-methylpyridinium triflate, which releases an electrophilic benzyl species upon warming that reacts with phenols under neutral conditions
These methodologies are particularly valuable when working with substrates containing sensitive functional groups that might be compromised under traditional benzylation conditions.
Applications in Organic Synthesis
Protecting Group Chemistry
Benzyl 3-methoxyphenyl ether serves as a valuable protecting group in organic synthesis, particularly for complex molecules with multiple reactive sites. The benzyl ether functionality provides several advantages in synthetic chemistry:
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Selective Protection: The compound allows for selective protection of hydroxyl groups in polyfunctional molecules, enabling complex synthetic pathways without interference from other reactive sites
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Stability Profile: Benzyl ethers exhibit stability under various reaction conditions, making them suitable for multi-step synthetic sequences
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Deprotection Options: Various methods exist for the deprotection of benzyl ethers, including oxidative cleavage using nitroxyl radicals or catalytic systems that facilitate the conversion back to the parent alcohols or phenols
As organic and medicinal chemists tackle increasingly complex synthetic targets, specialized protecting groups like Benzyl 3-methoxyphenyl ether become essential components of the synthetic toolkit .
Comparative Analysis with Related Compounds
Structural Relationships
The structural elements of Benzyl 3-methoxyphenyl ether relate to several compounds in chemical databases:
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The 3-methoxyphenyl component features prominently in various bioactive compounds
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The benzyl ether linkage represents a common structural motif in pharmaceutical agents and synthetic intermediates
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Related compounds like 3-Methoxybenzyl alcohol (CAS 6971-51-3) share structural features and may serve as precursors in synthetic pathways
Research Significance and Future Directions
The current body of research on Benzyl 3-methoxyphenyl ether points to several promising directions for future investigation:
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Expanded evaluation of its potential antimicrobial properties, particularly against resistant pathogens
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Further exploration of anticancer mechanisms and potential therapeutic applications
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Development of novel synthetic methodologies using this compound as an intermediate
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Structure-activity relationship studies to optimize biological activity
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Safety and toxicological profiling to establish its suitability for pharmaceutical applications
As pharmaceutical research continues to explore new chemical space, compounds like Benzyl 3-methoxyphenyl ether may become increasingly important as both synthetic tools and potential bioactive molecules.
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